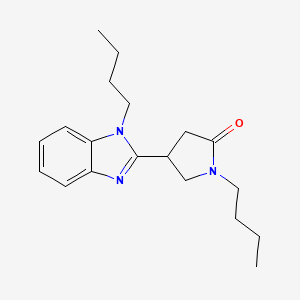![molecular formula C16H20N6 B3004081 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine CAS No. 2380096-41-1](/img/structure/B3004081.png)
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPP is a small molecule that belongs to the class of piperazine-containing compounds and has a unique chemical structure that makes it an attractive target for drug discovery and development.
Applications De Recherche Scientifique
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine is in the field of neuroscience, where it has been used as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor. 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine is a non-competitive antagonist of the NMDA receptor and has been shown to block the receptor's ion channel, thereby preventing the influx of calcium ions into the cell. This property of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory.
Mécanisme D'action
The mechanism of action of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine is related to its ability to block the NMDA receptor's ion channel. The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine. The activation of the NMDA receptor leads to the influx of calcium ions into the cell, which triggers a cascade of events that are critical for synaptic plasticity, learning, and memory. 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine binds to the NMDA receptor's ion channel and prevents the influx of calcium ions into the cell, thereby blocking the receptor's function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine are related to its ability to block the NMDA receptor's ion channel. The blockade of the NMDA receptor by 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has been shown to have a significant impact on synaptic plasticity, learning, and memory. In addition, 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, suggesting that it may have potential applications in the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine in lab experiments is its specificity for the NMDA receptor. 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has been shown to have minimal effects on other ion channels and receptors, making it an ideal tool for studying the function of the NMDA receptor. In addition, 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has a long half-life, which allows for prolonged blockade of the NMDA receptor. However, one of the limitations of using 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer and control the dose.
Orientations Futures
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has significant potential for future research in various areas of scientific research. One of the most promising applications of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic value. In addition, 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has been shown to modulate the release of neurotransmitters, suggesting that it may have potential applications in the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to determine the safety and efficacy of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine in these applications.
Conclusion
In conclusion, 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine is a chemical compound that has significant potential for various areas of scientific research. Its unique chemical structure and specificity for the NMDA receptor make it an attractive target for drug discovery and development. 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has been extensively studied for its potential applications in neuroscience, and further research is needed to determine its potential therapeutic value in the treatment of neurodegenerative and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 6-cyclopropylpyrimidine-4-carboxylic acid, which is then converted into 6-cyclopropylpyrimidine-4-carboxamide. The carboxamide is then reacted with 1-bromo-4-methylpyrimidine to yield the final product, 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine. The synthesis of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine is a complex process that requires expertise in organic chemistry and specialized equipment.
Propriétés
IUPAC Name |
2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-12-4-5-17-16(20-12)22-8-6-21(7-9-22)15-10-14(13-2-3-13)18-11-19-15/h4-5,10-11,13H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZDJEXXFPJTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide](/img/structure/B3003998.png)


![3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004004.png)

![7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004007.png)






![2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione](/img/structure/B3004019.png)
![tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3004021.png)